molecular formula C9H17NO5 B2775091 Ethyl [(2,2-dimethoxyethyl)(methyl)amino](oxo)acetate CAS No. 349119-65-9

Ethyl [(2,2-dimethoxyethyl)(methyl)amino](oxo)acetate

Cat. No.: B2775091
CAS No.: 349119-65-9
M. Wt: 219.237
InChI Key: XRNKCUVGWPHSNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

ethyl 2-[2,2-dimethoxyethyl(methyl)amino]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-5-15-9(12)8(11)10(2)6-7(13-3)14-4/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNKCUVGWPHSNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N(C)CC(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Ethyl (2,2-dimethoxyethyl)(methyl)aminoacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and various halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl (2,2-dimethoxyethyl)(methyl)aminoacetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl (2,2-dimethoxyethyl)(methyl)aminoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Biological Activity

Ethyl (2,2-dimethoxyethyl)(methyl)aminoacetate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential applications in medicinal chemistry.

Chemical Structure and Properties

Ethyl (2,2-dimethoxyethyl)(methyl)aminoacetate is characterized by the following structural components:

  • Ethyl ester group
  • Dimethoxyethyl moiety
  • Oxoacetate functionality

The molecular formula is C11_{11}H17_{17}N1_{1}O4_{4}, with a molecular weight of approximately 219.23 g/mol. These features contribute to its diverse chemical properties and potential applications in various fields.

Cytotoxicity

Cytotoxicity assessments reveal that some analogs of ethyl (2,2-dimethoxyethyl)(methyl)aminoacetate display lower cytotoxic effects compared to other formulations. For instance, nanocarriers utilizing this compound as a base showed reduced cytotoxicity compared to those formulated with 2-diethylamino ethyl methacrylate (DEAEMA). Further studies are necessary to establish the specific cytotoxic profile of this compound.

Currently, there is no detailed information regarding the specific mechanism of action for ethyl (2,2-dimethoxyethyl)(methyl)aminoacetate in biological systems. This gap highlights the need for further investigations to elucidate how this compound interacts at the cellular level.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique attributes of ethyl (2,2-dimethoxyethyl)(methyl)aminoacetate. Below is a table summarizing some relevant compounds:

Compound NameMolecular FormulaUnique Features
Ethyl (2-methoxyethyl)(methyl)aminoacetateC7_7H13_13N1_1O3_3Contains a methoxy group instead of dimethoxy
Ethyl (2-methylphenyl)aminoacetateC10_{10}H13_{13}N1_1O3_3Features a phenyl group providing different reactivity
Ethyl [(dimethylamino)(oxo)acetate]C7_7H13_{13}N1_1O3_3Lacks the dimethoxy group but retains ester functionality

This comparison illustrates the diversity within this chemical class while emphasizing the unique attributes of ethyl (2,2-dimethoxyethyl)(methyl)aminoacetate due to its specific functional groups.

Case Studies and Research Findings

Although direct studies on ethyl (2,2-dimethoxyethyl)(methyl)aminoacetate are scarce, related research has explored the synthesis and biological activity of similar compounds. For example:

  • A study involving 4-amino-7-oxo-substituted analogues indicated varying degrees of biological activity against leukemia cells. The IC50 values ranged significantly among different analogues, suggesting structure-activity relationships that could be explored further in relation to our compound .
  • Another investigation into thiazole derivatives highlighted the importance of structural modifications in enhancing biological efficacy . Such findings could inform future research directions for ethyl (2,2-dimethoxyethyl)(methyl)aminoacetate.

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